molecular formula C16H17Cl2NO2S B2420182 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide CAS No. 86887-29-8

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No. B2420182
CAS RN: 86887-29-8
M. Wt: 358.28
InChI Key: UAQIFXLWMZCTSM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a molecule with a sulfonyl group and a dichlorophenyl group attached to a tert-butyl benzene ring. It has a linear formula of C17H17Cl2NO .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.237 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

    Application in Medicinal Chemistry

    • Field : Medicinal Chemistry .
    • Summary : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
    • Methods : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .
    • Results : Compounds 8d, 9d, and 9k showed the highest inhibitory effect on NO production. Compounds 8d and 9k exhibited high PGE 2 inhibition with IC 50 values of 3.47, 2.54 μM, respectively. Compounds 8d and 9k exhibited high cytokines inhibition ≥60% .

    Application in Organic Chemistry

    • Field : Organic Chemistry .
    • Summary : 4-tert-Butylphenol is an organic compound with the formula (CH 3) 3 CC 6 H 4 OH. It is one of three isomeric tert-butyl phenols .
    • Methods : It can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product .
    • Results : It is a white solid with a distinct phenolic odor. It dissolves in basic water .

    Application in Biochemistry

    • Field : Biochemistry .
    • Summary : 4-tert-Butylphenol may be employed as carbon and energy supplement in the culture medium of Sphingobium fuliginis strains .

    Application in Neurochemistry

    • Field : Neurochemistry .
    • Summary : In vitro studies suggested that tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate named the M4 compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

    Application in Organic Synthesis

    • Field : Organic Synthesis .
    • Summary : N-Butylbenzenesulfonamide is used as an organic building block in various organic synthesis applications .

    Application in Antioxidative Activity

    • Field : Biochemistry .
    • Summary : 2,4-Di-tert-butylphenol is isolated from the dried body of Scolopendra and possesses antioxidative activity .

    Application in Organic Building Blocks

    • Field : Organic Chemistry .
    • Summary : N-Butylbenzenesulfonamide is used as an organic building block in various organic synthesis applications .

    Application in Antioxidative Activity

    • Field : Biochemistry .
    • Summary : 2,4-Di-tert-butylphenol is isolated from the dried body of Scolopendra and possesses antioxidative activity .

properties

IUPAC Name

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQIFXLWMZCTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

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